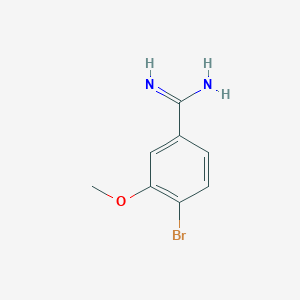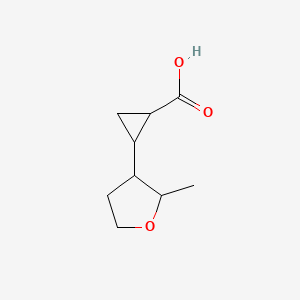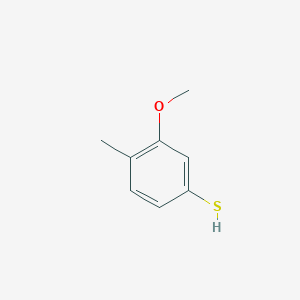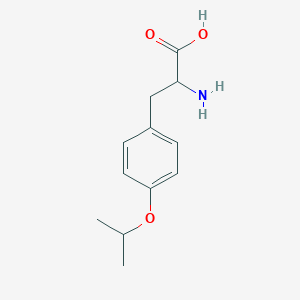
2-Amino-3-(4-isopropoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-isopropoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenylalanine, where the phenyl group is substituted with an isopropoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-isopropoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with nitromethane in the presence of a base to form 4-isopropoxy-β-nitrostyrene.
Reduction: The nitrostyrene is then reduced to 4-isopropoxyphenethylamine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The phenethylamine is subjected to a Strecker synthesis, involving the reaction with potassium cyanide (KCN) and ammonium chloride (NH4Cl) to form the corresponding aminonitrile.
Hydrolysis: Finally, the aminonitrile is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions: 2-Amino-3-(4-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding nitro compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 2-Nitro-3-(4-isopropoxyphenyl)propanoic acid.
Reduction: 2-Amino-3-(4-isopropoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Amino-3-(4-isopropoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amino acid metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(4-isopropoxyphenyl)propanoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes involved in amino acid metabolism, such as aminotransferases.
Pathways Involved: It may influence pathways related to neurotransmitter synthesis and protein biosynthesis.
相似化合物的比较
2-Amino-3-(4-hydroxyphenyl)propanoic acid (Tyrosine): Similar structure but with a hydroxy group instead of an isopropoxy group.
2-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure with a methoxy group.
2-Amino-3-(4-benzoylphenyl)propanoic acid: Similar structure with a benzoyl group.
Uniqueness: 2-Amino-3-(4-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
2-amino-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-9(4-6-10)7-11(13)12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15) |
InChI 键 |
DUHXDIDGFSUWJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



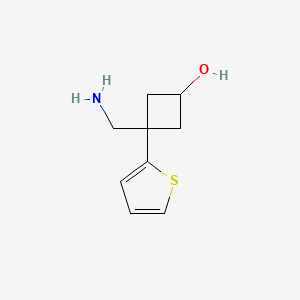
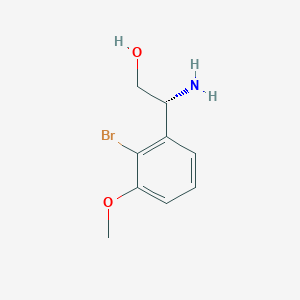
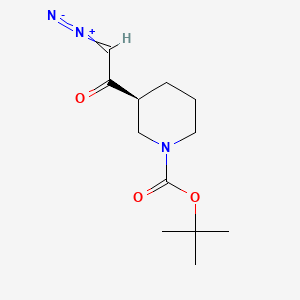
![4-amino-N-[1-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]-3-methylbutanamidedihydrochloride](/img/structure/B13588833.png)

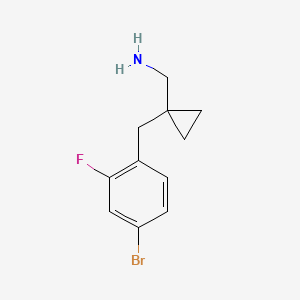

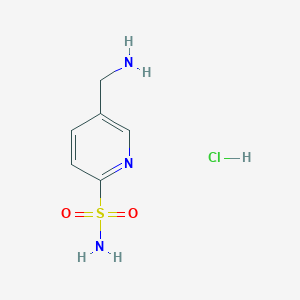
aminehydrochloride](/img/structure/B13588867.png)
